5-Fluoro-2-isopropyl-1H-benzimidazole chemical structure
5-Fluoro-2-isopropyl-1H-benzimidazole chemical structure
An In-depth Technical Guide to 5-Fluoro-2-isopropyl-1H-benzimidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, predicted physicochemical properties, a proposed synthetic pathway, and potential biological activities of 5-Fluoro-2-isopropyl-1H-benzimidazole. Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of pharmacological activities, including antimicrobial and antiproliferative effects.[1][2][3][4] The introduction of a fluorine atom and an isopropyl group to the benzimidazole scaffold is anticipated to modulate its biological and physical properties. This document is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of this novel compound.
Chemical Structure and Identifiers
The chemical structure of 5-Fluoro-2-isopropyl-1H-benzimidazole is characterized by a benzimidazole core substituted with a fluorine atom at the 5-position and an isopropyl group at the 2-position.
| Identifier | Value |
| IUPAC Name | 5-Fluoro-2-(propan-2-yl)-1H-benzimidazole |
| Molecular Formula | C10H11FN2 |
| Molecular Weight | 178.21 g/mol |
| CAS Number | Not available |
| SMILES | CC(C)c1nc2cc(F)ccc2[nH]1 |
| InChI Key | Not available |
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 5-Fluoro-2-isopropyl-1H-benzimidazole. These values are estimated based on its chemical structure and can serve as a guide for experimental design.
| Property | Predicted Value |
| Melting Point | Expected to be a solid at room temperature, typical for benzimidazole derivatives.[5] |
| Boiling Point | Not available |
| Solubility | Predicted to be soluble in organic solvents like ethanol, methanol, and DMSO.[6] Sparingly soluble in water. |
| pKa | The benzimidazole ring contains both an acidic N-H proton and a basic imine nitrogen. The pKa of the conjugate acid is estimated to be around 5-6.[5] |
| LogP | The presence of the isopropyl group increases lipophilicity. The predicted LogP is likely to be in the range of 2-3. |
Proposed Synthesis
A plausible synthetic route for 5-Fluoro-2-isopropyl-1H-benzimidazole involves the condensation of 4-fluoro-o-phenylenediamine with isobutyric acid. This is a common and effective method for the preparation of 2-substituted benzimidazoles.[5]
Experimental Protocol: Synthesis of 5-Fluoro-2-isopropyl-1H-benzimidazole
Materials:
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4-fluoro-o-phenylenediamine
-
Isobutyric acid
-
4M Hydrochloric acid
-
Sodium hydroxide (for neutralization)
-
Ethanol (for recrystallization)
Procedure:
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A mixture of 4-fluoro-o-phenylenediamine (1.0 eq) and isobutyric acid (1.2 eq) in 4M hydrochloric acid is heated at reflux for 4 hours.
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The reaction mixture is cooled to room temperature.
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The solution is carefully neutralized with an aqueous solution of sodium hydroxide until a precipitate is formed.
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The crude product is collected by filtration, washed with cold water, and dried.
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Purification of the crude product is achieved by recrystallization from ethanol to yield 5-Fluoro-2-isopropyl-1H-benzimidazole as a solid.
Characterization: The structure of the synthesized compound should be confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Caption: Proposed synthetic workflow for 5-Fluoro-2-isopropyl-1H-benzimidazole.
Potential Biological Activities and Signaling Pathways
Benzimidazole derivatives are known to exhibit a wide range of biological activities. The incorporation of fluorine can often enhance metabolic stability and binding affinity to biological targets.
Antimicrobial Activity
Many benzimidazole-containing compounds have demonstrated significant activity against various bacterial and fungal strains.[2] 5-Fluoro-2-isopropyl-1H-benzimidazole could potentially act as an antimicrobial agent by inhibiting microbial growth.
Potential Signaling Pathway Involvement:
-
Inhibition of microbial enzymes: Benzimidazoles can interfere with essential enzymatic pathways in microorganisms.
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Disruption of cell wall synthesis: Some heterocyclic compounds are known to inhibit key steps in the formation of the microbial cell wall.
Antiproliferative Activity
Fluorinated benzimidazoles have been investigated as potential anticancer agents.[3][4] They can exert their effects through various mechanisms, including the inhibition of kinases and interaction with microtubules.
Potential Signaling Pathway Involvement:
-
Kinase Inhibition: The compound could potentially inhibit protein kinases that are crucial for cancer cell proliferation and survival, such as EGFR or BRAF.[7]
-
Tubulin Polymerization Inhibition: Benzimidazoles are known to bind to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.
Caption: Potential biological activities and associated molecular targets.
Conclusion
5-Fluoro-2-isopropyl-1H-benzimidazole represents a novel chemical entity with the potential for interesting biological activities. This technical guide provides a theoretical framework for its synthesis and potential applications based on the well-established chemistry and pharmacology of the benzimidazole scaffold. Further experimental investigation is required to validate the predicted properties and explore the full therapeutic potential of this compound.
References
- 1. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, physicochemical properties and antimicrobial activity of some new benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. acgpubs.org [acgpubs.org]
- 5. Benzimidazole - Wikipedia [en.wikipedia.org]
- 6. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
